(2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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Overview
Description
(2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of an indole ring fused with a carboxylic acid and an aminopropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the indole ring, followed by the introduction of the aminopropanoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminopropanoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: A structurally related compound with similar chemical properties.
(2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-octahydroindole: Another related compound with slight variations in structure.
Uniqueness
What sets (2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid apart is its specific stereochemistry and the presence of both an aminopropanoyl group and a carboxylic acid group
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8+,9+,10+/m1/s1 |
InChI Key |
BHUJIVBXVYHWJX-KATARQTJSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)N |
Origin of Product |
United States |
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